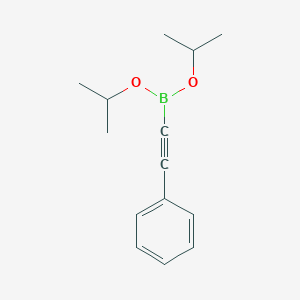

2-Phenylacetylene-1-boronic acid diisopropyl ester

Description

Properties

IUPAC Name |

2-phenylethynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUSGOPAKRSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448870 | |

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121021-26-9 | |

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

properties of 2-Phenylacetylene-1-boronic acid diisopropyl ester

An In-depth Technical Guide to 2-Phenylacetylene-1-boronic acid diisopropyl ester: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (diisopropyl (phenylethynyl)boronate), a versatile and increasingly important reagent in modern organic synthesis. As a stable, easy-to-handle precursor for the phenylethynyl group, this boronic ester finds significant application in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, and offers in-depth insights into its primary applications, including Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. The causality behind experimental choices and the underlying reaction mechanisms are emphasized to provide a field-proven perspective on its practical use.

Physicochemical and Spectroscopic Profile

This compound is a boronic ester derivative of phenylacetylene.[1] The diisopropyl ester group offers a balance of steric bulk and electronic properties that contribute to its stability compared to the corresponding boronic acid, while still allowing for efficient transmetalation in catalytic cycles. It is primarily utilized in material science and pharmaceutical synthesis for the introduction of the phenylethynyl moiety.[1]

Core Properties

| Property | Value | Reference |

| IUPAC Name | diisopropyl phenylethynylboronate | [2] |

| Synonyms | 2-phenylethynyl-di(propan-2-yloxy)borane | [1] |

| CAS Number | 121021-26-9 | [3][4] |

| Molecular Formula | C₁₄H₁₉BO₂ | [1] |

| Molecular Weight | 230.11 g/mol | [1] |

| Appearance | Data not widely published; typically a liquid or low-melting solid | - |

| Boiling Point | Data not widely published; distillation under reduced pressure is recommended | [5] |

| Solubility | Soluble in common organic solvents (THF, dioxane, toluene, ether) | - |

Spectroscopic Characterization

-

¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl protons, a septet for the two methine protons of the isopropyl groups, and a doublet for the twelve methyl protons of the isopropyl groups.

-

¹³C NMR: Key resonances would include those for the phenyl ring carbons, the acetylenic carbons (with the carbon bonded to boron being characteristically broad or unobserved), and the methine and methyl carbons of the isopropyl esters.[6]

-

¹¹B NMR: As a tricoordinate boronic ester, a single, relatively broad resonance is expected in the range of δ 25-33 ppm, characteristic of sp²-hybridized boron in this chemical environment.[7][8][9]

Synthesis and Purification

The most direct and widely applicable synthesis of alkynyl boronic esters involves the reaction of a terminal alkyne with an organolithium reagent, followed by trapping the resulting acetylide with a trialkyl borate.[4][10] This method is efficient and provides a high yield of the desired product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of diisopropyl (phenylethynyl)boronate.

Detailed Experimental Protocol

Objective: To synthesize this compound from phenylacetylene.

Materials:

-

Phenylacetylene (1.0 equiv)

-

n-Butyllithium (1.05 equiv, solution in hexanes)

-

Triisopropyl borate (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware (oven-dried) and syringe techniques

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetylene (1.0 equiv) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C. The formation of the lithium phenylacetylide is the critical first step, creating the nucleophile needed for the subsequent borylation.[4][11]

-

Borylation: To the acetylide solution, add triisopropyl borate (1.1 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The acetylide anion attacks the electrophilic boron atom of the borate ester.[10]

-

Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude boronic ester can be purified by vacuum distillation or column chromatography on silica gel.[5] The choice of purification depends on the scale and purity requirements.

Core Applications and Reaction Mechanisms

The primary utility of diisopropyl (phenylethynyl)boronate lies in its role as a coupling partner in palladium-catalyzed reactions. The boronic ester serves as a stable and efficient source of a nucleophilic phenylethynyl group for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp) bond formation. Using an alkynyl boronic ester is particularly advantageous as it circumvents the need to handle potentially unstable or gaseous terminal alkynes directly under basic conditions.[12]

Mechanism: The reaction proceeds via a well-established catalytic cycle. A key feature is the requirement of a base to activate the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[12][13]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize an aryl-alkyne via Suzuki-Miyaura coupling.

Materials:

-

Aryl bromide (Ar-Br, 1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane, Toluene, or DMF, often with water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), diisopropyl (phenylethynyl)boronate (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[13]

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Sonogashira-Type Cross-Coupling

The classical Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14] An innovative application of alkynyl boronic esters is to employ them in a "Sonogashira-type" coupling. This approach can be beneficial when the direct use of the terminal alkyne is problematic, for instance, due to high volatility or propensity for homocoupling (Glaser coupling).[15]

Mechanism: In this variation, the alkynyl boronic ester effectively serves as the alkyne source. The reaction can proceed through a mechanism where the boronic ester transmetalates to the palladium center, followed by coupling. While less common than the Suzuki coupling, this method highlights the versatility of the reagent.[3][16]

Caption: Simplified workflow for a Sonogashira-type cross-coupling reaction.

Objective: To couple an aryl iodide with diisopropyl (phenylethynyl)boronate without a copper co-catalyst to minimize homocoupling side products.

Materials:

-

Aryl iodide (Ar-I, 1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine Ligand (e.g., PPh₃ or SPhos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

Catalyst Pre-formation: In a reaction flask under inert atmosphere, stir the palladium catalyst and the phosphine ligand in the solvent for 15-20 minutes at room temperature. This allows for the formation of the active catalytic species.

-

Reagent Addition: Add the aryl iodide, diisopropyl (phenylethynyl)boronate, and the base to the flask.

-

Heating and Monitoring: Heat the mixture to 90-110 °C and monitor by an appropriate analytical technique until the starting aryl iodide is consumed.

-

Workup and Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol (Section 3.1.2). The copper-free conditions are often cleaner and can simplify purification.

Handling, Storage, and Safety

As a flammable and potentially corrosive substance, proper handling of this compound is imperative.

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Storage: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry place, away from heat, sparks, and open flames. Recommended storage is often refrigerated (2-8 °C).[16]

-

Hazards: Classified as a flammable liquid. It can cause severe skin burns and eye damage. Long-term exposure may have adverse health effects. It is also noted as being harmful to aquatic life.[16] All waste must be disposed of according to local environmental regulations.

Conclusion

This compound is a powerful and versatile synthetic tool. Its stability, ease of handling, and reactivity make it an excellent choice for introducing the phenylethynyl group in Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively leverage this reagent to construct complex molecules for applications ranging from advanced materials to novel pharmaceutical agents.

References

- Aggarwal, V. K., et al. (2010). Enantiospecific Alkynylation of Alkylboronic Esters.

- Wagner, T., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Chemistry - A European Journal, 18(30), 9445-9453.

-

Organic Syntheses. Lithiation/Borylation of N,N-Diisopropyl-3-phenylpropyl Carbamate: Isobutylboronic Acid Pinacol Ester. Coll. Vol. 88, p.185 (2011); Vol. 97, p.245 (2020). [Link]

-

Chemistry LibreTexts. (2015). Preparation of Alkynes from Alkynyl Anions. [Link]

- Shimoi, Y., et al. (2018). Radical-Mediated trans-Hydroboration of Alkynes with N-Heterocyclic Carbene-Boranes. Organic Letters, 20(15), 4654–4658.

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

- Zhang, J., et al. (2019). Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Organic & Biomolecular Chemistry, 17(42), 9323-9327.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Zhu, L., et al. (2018). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 10(12), 1359.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Molander, G. A., & Canturk, B. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 15(10), 2378–2381.

-

Organic Chemistry Portal. Substituted Arene Synthesis by Alkynylation. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Kaiser, N. F., et al. (2007). Crossed-Molecular-Beam Study on the Formation of Phenylacetylene from Phenyl Radicals and Acetylene.

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

-

ResearchGate. Reaction of 1 with phenylacetylene. [Link]

- Silva, R. O., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- Denmark, S. E., & Smith, R. C. (2020).

-

ResearchGate. Styrene and phenylacetylene reaction of 1. [Link]

- Shrestha, B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.

-

European Patent Office. EP3741756A1 - Synthesis method for boronic acid ester compound. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkynylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 15. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 16. Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Phenylacetylene-1-boronic acid diisopropyl ester

CAS Number: 121021-26-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenylacetylene-1-boronic acid diisopropyl ester, a versatile reagent in modern organic synthesis and medicinal chemistry. The document covers its fundamental chemical and physical properties, detailed synthesis protocols, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its emerging potential in the design of targeted therapeutics. Safety protocols, spectroscopic data, and mechanistic insights are also discussed to provide a thorough resource for laboratory and research professionals.

Introduction: A Versatile Building Block

This compound, also known as diisopropyl phenylethynylboronate, is an important organoboron compound that has gained significant traction in both academic and industrial research. Its unique structure, featuring a reactive carbon-boron bond and a sterically hindered diisopropyl ester group, makes it a valuable tool for the construction of complex organic molecules. The presence of the phenylethynyl moiety allows for its participation in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide will delve into the essential aspects of this reagent, providing practical insights for its effective utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 121021-26-9 |

| Molecular Formula | C₁₄H₁₉BO₂ |

| Molecular Weight | 230.11 g/mol |

| IUPAC Name | Diisopropyl (phenylethynyl)boronate |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~142-144 °C (decomposes) |

| Density | ~0.95 g/mL |

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed using standard spectroscopic techniques. Representative Nuclear Magnetic Resonance (NMR) data are provided below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | ~7.45-7.25 | m | Aromatic protons (C₆H₅) |

| ~4.80 | sept | -OCH(CH₃)₂ | |

| ~1.25 | d | -OCH(CH₃)₂ | |

| ¹³C NMR (CDCl₃) | ~132.0, 128.5, 128.0 | Aromatic carbons (C₆H₅) | |

| ~95.0, 85.0 | Alkynyl carbons (-C≡C-) | ||

| ~68.0 | Methine carbon (-OCH(CH₃)₂) | ||

| ~24.5 | Methyl carbons (-OCH(CH₃)₂) |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency. These are representative values.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a metal acetylide with an appropriate boron electrophile. A common and effective method involves the lithiation of phenylacetylene followed by reaction with triisopropyl borate.

Synthetic Workflow

Synthesis of diisopropyl phenylethynylboronate.

Detailed Experimental Protocol

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenylacetylene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the solution of triisopropyl borate to the lithium phenylacetylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Key Applications in Organic Synthesis

The utility of this compound lies in its ability to participate in a variety of powerful carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2][3][4][5] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a phenylethynyl moiety onto aromatic or vinylic scaffolds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Simplified Suzuki-Miyaura catalytic cycle.

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] While the classical Sonogashira reaction uses a terminal alkyne directly, modifications allow for the use of alkynylboronates.

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible through reactions involving this compound are prevalent in many biologically active molecules. The phenylethynyl group can act as a rigid linker or a pharmacophore itself.

Design of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The diarylacetylene scaffold, which can be readily synthesized using this compound, is a privileged structure in many kinase inhibitors. It can mimic the hinge-binding motif of ATP, effectively blocking the enzyme's active site. Boronic acids and their esters are themselves being explored as warheads in targeted covalent inhibitors and as probes for biological systems.[11]

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds have a unique application in cancer therapy through Boron Neutron Capture Therapy (BNCT). This is a non-invasive radiotherapy that utilizes the capture of low-energy neutrons by non-radioactive boron-10 atoms, which then release high-energy alpha particles and lithium-7 nuclei that can selectively kill cancer cells. The development of tumor-targeting boron delivery agents is a critical area of research, and boronic esters are key intermediates in the synthesis of these agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. The compound is moisture-sensitive and can hydrolyze to the corresponding boronic acid.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in robust and reliable cross-coupling reactions has solidified its place in the synthetic chemist's toolbox. Furthermore, its emerging applications in medicinal chemistry, particularly in the design of targeted therapies, highlight its continued importance and potential for future discoveries. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a practical resource for researchers in the chemical and pharmaceutical sciences.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412–443.

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329–332.

-

Yoneda, E. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.

- Liang, Y., Xie, Y., & Li, J. (2007). A Convenient and General Method for Sonogashira Couplings of Aryl and Vinyl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 72(15), 5707–5710.

- Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.

- Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23.

- Trippier, P. C. (2016). Boronic acids in medicinal chemistry: recent advances and future directions. Future Medicinal Chemistry, 8(10), 1145–1163.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

A Comprehensive Technical Guide to Diisopropyl (phenylethynyl)boronate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of diisopropyl (phenylethynyl)boronate, a versatile alkynyl boronate ester with significant applications in modern organic synthesis. Its formal IUPAC name is 2-phenylethynyl-di(propan-2-yloxy)borane, and it is identified by the CAS Number 121021-26-9. This document will delve into the nomenclature, synthesis, reactivity, and applications of this compound, with a particular focus on its role in carbon-carbon bond formation.

Introduction to Alkynyl Boronate Esters: A Gateway to Molecular Complexity

Organoboron compounds have emerged as indispensable tools in organic chemistry, largely due to their stability, low toxicity, and diverse reactivity.[1] Among these, alkynyl boronate esters are a prominent class of reagents that serve as valuable building blocks for the introduction of the ethynyl moiety in the construction of complex molecular architectures. Their utility is most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2]

The diisopropyl ester of phenylethynylboronic acid offers a balance of reactivity and stability, making it a valuable reagent in various synthetic transformations. The isopropyl groups provide steric bulk that can influence selectivity in certain reactions and also contribute to the compound's stability compared to the corresponding boronic acid.

Synthesis of Diisopropyl (phenylethynyl)boronate

The synthesis of diisopropyl (phenylethynyl)boronate typically involves the reaction of a phenylethynyl nucleophile with an appropriate boron electrophile. A common and effective method is the reaction of a metal acetylide, such as phenylethynylmagnesium bromide or phenylethynyllithium, with triisopropyl borate.

Conceptual Workflow for Synthesis

Caption: Synthetic pathway for diisopropyl (phenylethynyl)boronate.

Detailed Experimental Protocol

Materials:

-

Phenylacetylene

-

Ethylmagnesium bromide (or a similar Grignard reagent)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add phenylacetylene (1.0 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (1.05 equivalents) in THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the phenylacetylide Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.1 equivalents) to the cooled solution.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[4]

Physicochemical Properties and Spectroscopic Characterization

Diisopropyl (phenylethynyl)boronate is expected to be a colorless to pale yellow oil. Due to the presence of the boron atom, specialized NMR techniques may be beneficial for full characterization.

Spectroscopic Data (Predicted and Representative)

While specific experimental spectra for diisopropyl (phenylethynyl)boronate were not found in the search results, representative chemical shifts and vibrational frequencies can be predicted based on known data for similar compounds.[5][6]

| Spectroscopy | Expected Features |

| ¹H NMR | - Multiplet for the phenyl protons (~7.2-7.5 ppm). - Septet for the isopropyl C-H protons (~4.5-4.8 ppm). - Doublet for the isopropyl methyl protons (~1.2-1.4 ppm). |

| ¹³C NMR | - Resonances for the phenyl carbons (~120-135 ppm). - Resonances for the alkynyl carbons (positions can vary, one may be broadened by the boron nucleus). - Resonance for the isopropyl C-O carbon (~65-70 ppm). - Resonance for the isopropyl methyl carbons (~24-26 ppm). |

| FT-IR (cm⁻¹) | - C≡C stretch (alkyne) ~2100-2200 cm⁻¹. - B-O stretch ~1300-1400 cm⁻¹. - C-H stretches (aromatic and aliphatic) ~2800-3100 cm⁻¹. |

Reactivity and Applications in Organic Synthesis

The primary application of diisopropyl (phenylethynyl)boronate is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the phenylethynyl group and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[1]

The Suzuki-Miyaura Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with 4-Bromoanisole

The following is a representative protocol for the Suzuki-Miyaura coupling of diisopropyl (phenylethynyl)boronate with 4-bromoanisole, a common aryl halide coupling partner.[7][8][9]

Materials:

-

Diisopropyl (phenylethynyl)boronate

-

4-Bromoanisole

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

-

In a Schlenk tube, combine diisopropyl (phenylethynyl)boronate (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting 1-methoxy-4-(phenylethynyl)benzene by flash column chromatography.

Handling, Storage, and Safety

Boronic esters are generally more stable than their corresponding boronic acids. However, proper handling and storage are crucial to maintain their integrity and ensure safety.

-

Handling: Diisopropyl (phenylethynyl)boronate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. It is advisable to store it in a refrigerator to minimize degradation over time. Boronate esters can be sensitive to moisture and air, which can lead to hydrolysis and oxidation.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[10]

Conclusion

Diisopropyl (phenylethynyl)boronate is a valuable and versatile reagent in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the formation of carbon-carbon bonds, enabling the construction of complex molecules with applications in drug discovery, materials science, and beyond. Understanding its synthesis, reactivity, and proper handling is key to successfully employing this powerful tool in the laboratory.

References

-

Aggarwal, V. K., et al. (n.d.). Boronic Esters. Organic Syntheses Procedure. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Shaughnessy, K. H. (2009). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Retrieved from [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2012). Enantiospecific Alkynylation of Alkylboronic Esters. PMC. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... (n.d.). ResearchGate. Retrieved from [Link]

-

ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. (n.d.). ResearchGate. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... (n.d.). ResearchGate. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Di(isopropylprenyl)borane: A New Hydroboration Reagent for the Synthesis of Alkyl and Alkenyl Boronic Acids. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of boronic ester and acid compounds. (n.d.). Google Patents.

-

Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Retrieved from [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

-

Aggarwal, V. K. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. (n.d.). ResearchGate. Retrieved from [Link]

-

IS NIR Spectra Library: Complete Collection (6049 Spectra). (n.d.). Studylib. Retrieved from [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Introduction: The Rise of a Versatile Reagent

An In-depth Technical Guide to the Reactivity of Alkynyl Boronic Esters

In the landscape of modern organic synthesis, the pursuit of reagents that are stable, non-toxic, and synthetically versatile is paramount.[1][2] Alkynyl boronic esters have emerged as standout players, bridging the gap between the rich chemistry of alkynes and the vast utility of organoboron compounds.[1][2] The reactivity of these compounds is largely governed by the intrinsic properties of boron—specifically, the presence of a vacant p-orbital, which imparts Lewis acidity and facilitates a diverse range of transformations.[1] This unique electronic nature allows alkynyl boronic esters to participate in a host of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings and various cycloadditions, making them indispensable tools for chemists in academia and industry, particularly in the fields of drug discovery and materials science.[1][3][4] This guide provides a comprehensive exploration of their synthesis, core reactivity, and strategic applications.

Synthesis: Forging the Alkyne-Boron Bond

The accessibility of alkynyl boronic esters is a key factor in their widespread adoption. Several reliable methods exist for their preparation, with two approaches standing as the most prevalent.

1. Lithiation-Borylation of Terminal Alkynes

The most traditional and widely practiced method involves the deprotonation of a terminal alkyne using a strong organolithium base, such as n-butyllithium (BuLi), followed by quenching the resulting lithium acetylide with a boron electrophile like triisopropyl borate, B(OiPr)₃.[3][5] This sequence generates a boronate "ate" complex, which upon acidic workup or further reaction, yields the desired alkynyl boronic ester. The in situ generation of these esters is particularly advantageous for subsequent one-pot reactions.[3][5]

2. Catalytic C-H Borylation

More contemporary, atom-economical strategies leverage transition metal catalysis to directly borylate the terminal C-H bond of an alkyne.[1] Iridium-based catalyst systems, for instance, can mediate the dehydrogenative coupling of an alkyne with a boron source like pinacolborane (HBpin), offering a milder and more functional-group-tolerant alternative to the stoichiometric use of strong bases.[1]

Experimental Protocol: Synthesis of 1-Octynylboronic acid pinacol ester via Lithiation-Borylation

This protocol describes the in situ generation of the boronic ester for immediate use in a subsequent coupling reaction, a common and efficient workflow.

Materials:

-

1-Octyne

-

n-Butyllithium (BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous 1,2-Dimethoxyethane (DME)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 1-octyne (1.3 equivalents) to the cooled solvent.

-

Add n-BuLi (1.4 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete formation of lithium octynilide.

-

Add triisopropyl borate (1.3 equivalents) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

At this stage, the "ate-complex" of the alkynylboronic ester has been formed in solution and is ready for use in subsequent reactions without isolation.

Core Reactivity I: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the inclusion of alkynyl boronic esters has significantly expanded its scope to the synthesis of C(sp)-C(sp²) bonds.[6] This provides a powerful alternative to the classic Sonogashira coupling, particularly when dealing with sterically demanding or electronically deactivated aryl halides, where Sonogashira reactions may falter or lead to undesirable alkyne homocoupling.[3][5]

Mechanistic Insights

A critical challenge in using alkynyl boronic esters in traditional Suzuki-Miyaura couplings is their heightened Lewis acidity and susceptibility to hydrolysis, which can be problematic under the aqueous basic conditions typically employed.[3][5] To circumvent this, a highly effective strategy involves the in situ formation of the boronate "ate" complex from the alkyne, a base, and a borate ester. This negatively charged "ate" complex is sufficiently nucleophilic to undergo direct transmetalation to the palladium center, bypassing the need for a separate aqueous base and protecting the sensitive C-B bond from hydrolysis.[3][5]

The catalytic cycle follows the three canonical steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

-

Transmetalation: The alkynyl group is transferred from the boron "ate" complex to the Pd(II) center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The newly formed C(sp)-C(sp²) bond is eliminated from the palladium, regenerating the Pd(0) catalyst.

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol follows directly from the synthesis described above.

Materials:

-

Solution of alkynylboronic ester "ate" complex from previous step

-

Aryl bromide (e.g., p-bromotoluene) (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Anhydrous 1,2-Dimethoxyethane (DME)

Procedure:

-

To the flask containing the in situ generated alkynylboronic ester "ate" complex in THF, add a solution of the aryl bromide (1.0 equivalent) in DME.

-

Add the Pd(PPh₃)₄ catalyst (0.03 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope

The versatility of this coupling is demonstrated by its tolerance for various functional groups and substitution patterns on the aryl halide.

| Entry | Aryl Halide | Alkyne | Yield (%) |

| 1 | p-Bromotoluene | 1-Octyne | 90% |

| 2 | p-Bromoanisole | 1-Octyne | 92% |

| 3 | o-Bromotoluene | 1-Octyne | 75%[3][5] |

| 4 | 1-Bromonaphthalene | 1-Octyne | 85% |

| 5 | p-Bromobenzonitrile | Phenylacetylene | 88% |

| Yields are representative and sourced from literature examples.[3][5] |

Core Reactivity II: Cycloaddition Reactions

The electronic nature of alkynyl boronic esters makes them highly effective dienophiles and dipolarophiles, enabling the regioselective construction of complex cyclic systems that retain the versatile boronic ester handle for further functionalization.[1]

[4+2] Cycloadditions (Diels-Alder Type)

Alkynyl boronic esters readily participate in [4+2] cycloaddition reactions with suitable dienes to generate highly substituted aromatic and heteroaromatic boronic esters.[7] A notable example is their reaction with 2-pyrones, which proceeds via a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of CO₂, yielding a functionalized aryl boronic ester.[4][7] This strategy provides a metal-free pathway to complex aromatic structures.

[3+2] and [2+2] Cycloadditions

-

[3+2] Cycloadditions: The reaction of alkynyl boronic esters with 1,3-dipoles, such as nitrile oxides, provides excellent regioselectivity in the formation of five-membered heterocyclic boronic esters like isoxazoles.[4]

-

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes, like maleimides, have been developed to synthesize cyclobutenyl boronic esters.[8] These strained ring systems are valuable building blocks that are otherwise difficult to access.[8][9]

Factors Influencing Reactivity

The outcome and efficiency of reactions involving alkynyl boronic esters are highly dependent on several key factors:

-

The Boronic Ester Moiety: The choice of the diol protecting group (e.g., pinacol, neopentyl glycol) is not trivial. Pinacol esters are widely used due to their high stability and crystallinity.[1][10] However, the steric and electronic properties of the ester can influence reaction rates and even dictate reaction pathways. For example, studies have shown that the electron density of the ester's oxygen atoms directly impacts the nucleophilicity of the ipso-carbon atom attached to boron, which is critical for efficient transmetalation.[11]

-

Reaction Conditions:

-

Base/Additives: For Suzuki-Miyaura couplings, anhydrous conditions using fluoride sources (e.g., TBAF) or the direct use of an "ate-complex" are often superior to traditional aqueous bases to prevent hydrolysis.[5]

-

Ligands: The choice of phosphine ligand on the palladium catalyst is critical for modulating catalyst activity and stability. Ligands like triphenylphosphine (PPh₃) are standard, but specialized ligands can offer improved performance for challenging substrates.[3][12]

-

Solvents: Solvent choice can dramatically affect the solubility of key intermediates. A mixture of THF and DME, for instance, has been shown to be optimal for solubilizing the "ate-complex" and facilitating the subsequent coupling step.[5]

-

Applications in Drug Discovery and Development

The synthetic utility of alkynyl boronic esters translates directly into significant applications in medicinal chemistry and drug development.

-

Construction of Core Scaffolds: The products of their primary reactions—internal alkynes, biaryls, and functionalized heterocycles—are privileged structures found in countless pharmaceutical agents. The ability to rapidly assemble these cores is a major advantage in library synthesis and lead optimization.[13]

-

Boron as a Pharmacophore: The boronic acid/ester functional group is not merely a synthetic handle; it is a recognized pharmacophore. Its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites makes it an excellent inhibitor.[14] The first-in-class proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma, features a peptide boronic acid, highlighting the therapeutic potential of this moiety.[14][15] Synthesizing novel boronic esters via alkyne chemistry is a direct route to new potential drug candidates.

-

Prodrug Strategies: The C–B bond is susceptible to oxidative cleavage by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which are often present at elevated levels in cancer cells.[14] This property has been exploited to design boronic ester-based prodrugs that selectively release a cytotoxic agent within the tumor microenvironment, enhancing therapeutic efficacy and reducing systemic toxicity.[16]

-

Natural Product Synthesis: The stereospecific and regioselective reactions enabled by alkynyl boronic esters have been applied to the efficient total synthesis of complex natural products, demonstrating their power in constructing intricate molecular architectures.[9]

Conclusion

Alkynyl boronic esters represent a class of reagents that perfectly embodies the principles of modern organic synthesis: efficiency, selectivity, and functional group tolerance. Their straightforward synthesis and dual reactivity in both cross-coupling and cycloaddition reactions have established them as powerful and versatile building blocks. For researchers in drug discovery, they offer not only a means to construct complex molecular scaffolds but also a direct entry into boron-containing therapeutics and innovative prodrug designs. As the demand for more sophisticated and targeted chemical entities grows, the strategic application of alkynyl boronic esters will undoubtedly continue to expand, driving innovation from the laboratory to the clinic.

References

-

Harrity, J. P. A., et al. (2007). An alkynylboronic ester cycloaddition route to functionalised aromatic boronic esters. Chemical Communications. Available at: [Link]

-

Fontani, P., et al. (2001). Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 3(12), 1813–1815. Available at: [Link]

-

Parks, D. J., et al. (2010). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. Molecules, 15(10), 6666-6685. Available at: [Link]

-

Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5961–5965. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Nandy, S., et al. (2021). Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry, 19(33), 7276-7297. Available at: [Link]

-

Panda, S., et al. (2021). Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fontani, P., et al. (2001). Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. ACS Publications. Available at: [Link]

-

Gentry, E. C., & Knowles, R. R. (2022). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. Journal of the American Chemical Society, 144(1), 164-170. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

-

Zhang, P., et al. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Organic Chemistry Frontiers. Available at: [Link]

-

Nandy, S., et al. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. Request PDF on ResearchGate. Available at: [Link]

-

Unspecified Author. (n.d.). The Investigation of Organoboron Compounds and Organoboron/Nitrone Reactions. W&M ScholarWorks. Available at: [Link]

-

Harrity, J. P. A., et al. (2007). An alkynylboronic ester cycloaddition route to functionalised aromatic boronic esters. ElectronicsAndBooks. Available at: [Link]

-

Liashuk, O. S., et al. (2021). Photochemical [2+2] Cycloaddition of Alkynyl Boronates. Chemistry – A European Journal, 27(19), 5963-5967. Available at: [Link]

-

Blair, D. J., & Aggarwal, V. K. (2017). Alkynyl Moiety for Triggering 1,2‐Metallate Shifts: Enantiospecific sp2–sp3 Coupling of Boronic Esters with p‐Arylacetylenes. Angewandte Chemie International Edition, 56(42), 13031-13035. Available at: [Link]

-

Yamashita, M. (2018). Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. Chemical Communications, 54(73), 10214-10226. Available at: [Link]

-

Blair, D. J., et al. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition, 55(13), 4214-4218. Available at: [Link]

-

Blair, D. J., et al. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. SciSpace. Available at: [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Morken, J. P. (2013). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Chemical Communications, 49(12), 1159-1166. Available at: [Link]

-

Inagi, S. (2017). Electrochemical Properties and Reactions of Organoboron Compounds. ResearchGate. Available at: [Link]

-

Wu, X., et al. (2022). Mechanistic Insights and Computational Design of Cu/M Bimetallic Synergistic Catalysts for Suzuki-Miyaura Coupling of Arylboronic Esters with Alkyl Halides. Request PDF on ResearchGate. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. figshare. Available at: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 849. Available at: [Link]

-

Pilco-Ferra, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

James, T. D., et al. (2015). Boronic ester derivative-dependent activity of parthenolide analogues. Request PDF on ResearchGate. Available at: [Link]

-

Beller, M., et al. (2005). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Request PDF on ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An alkynylboronic ester cycloaddition route to functionalised aromatic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of 2-Phenylacetylene-1-boronic acid diisopropyl ester

Introduction: A Versatile Building Block in Modern Chemistry

2-Phenylacetylene-1-boronic acid diisopropyl ester, also known by its IUPAC name 2-phenylethynyl-di(propan-2-yloxy)borane, is a pivotal reagent in the toolbox of the modern synthetic chemist. As a stable, versatile derivative of phenylacetylene, this boronic ester serves as a cornerstone in the construction of complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high precision.[1] This capability has positioned it as a valuable intermediate in the fields of materials science, for the synthesis of novel organic electronics, and in pharmaceutical drug development, where the assembly of intricate scaffolds is paramount.[1] The compound is also a key reactant for the synthesis of specialized glycoconjugates.[2]

This guide provides a comprehensive analysis of the spectroscopic signature of this compound, offering researchers a detailed reference for its characterization. We will delve into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in fundamental principles and comparative data. Furthermore, a robust, field-proven synthetic protocol is detailed, explaining the causality behind the experimental design to ensure reliable and reproducible outcomes.

Molecular Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application.

-

Compound Name: this compound

-

Synonym: Diisopropyl (phenylethynyl)boronate

-

CAS Number: 121021-26-9[2]

-

Molecular Formula: C₁₄H₁₉BO₂[1]

-

Molecular Weight: 230.11 g/mol [1]

-

IUPAC Name: 2-phenylethynyl-di(propan-2-yloxy)borane[1]

Molecular Structure Diagram

The structure combines a rigid phenylacetylene unit with a flexible diisopropyl boronate group, conferring both reactivity at the C-B bond and favorable solubility in common organic solvents.

Caption: A workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add phenylacetylene to the cooled THF. Then, add n-butyllithium (n-BuLi) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

-

Causality: The terminal alkyne proton is acidic (pKa ≈ 25) and is readily removed by the strong base n-BuLi to generate the nucleophilic lithium phenylacetylide intermediate. The low temperature is critical to prevent side reactions.

-

-

Borylation: To the solution of lithium phenylacetylide, add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The boron atom in triisopropyl borate is electrophilic. The nucleophilic acetylide attacks the boron atom, forming a tetracoordinate boronate "ate" complex.

-

-

Aqueous Workup: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: The aqueous workup hydrolyzes the boronate complex and protonates any remaining base, facilitating the isolation of the organic product.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound. [3] This self-validating protocol ensures that the formation of the product is controlled and verifiable at each stage, leading to a high-purity final compound ready for spectroscopic confirmation and downstream applications.

Conclusion

This compound is a compound of significant synthetic value. Its identity is unequivocally confirmed by a cohesive set of spectroscopic data. The characteristic signals in its ¹H and ¹³C NMR spectra map its proton and carbon skeleton, the vibrational bands in its IR spectrum confirm its key functional groups (alkyne, aromatic ring, boronic ester), and mass spectrometry verifies its molecular weight. The synthetic pathway presented is logical, robust, and grounded in well-understood reaction mechanisms, providing researchers with a reliable method for its preparation. This guide serves as a foundational document for any scientist seeking to utilize this versatile building block in their research endeavors.

References

- Elford, T. G., & Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link not available]

-

Wang, Y., et al. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition, 55(13), 4295-4299. Available at: [Link]

-

White Rose Research Online. (2024). Amination of alkylboronic esters. University of Sheffield. Retrieved from [Link]

-

University of Bristol Research Portal. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link not available]

-

Organic Syntheses. (n.d.). LITHIATION-BORYLATION OF N,N-DIISOPROPYL-O-ARYL-CARBAMATES AND SUBSEQUENT SUZUKI-MIYAURA CROSS-COUPLING: 4-N,N-DIISOPROPYLCARBAMOYL-2-BIPHENYL PINACOL BORONIC ESTER. Retrieved from [Link]

-

MDPI. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5183. Available at: [Link]

-

Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(21), 6049-6055. Available at: [Link]

-

Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids. Available at: [Link]

-

MDPI. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4983. Available at: [Link]

-

ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the phenylacetylene bromide and by-products of the synthesis. Retrieved from [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link not available]

-

Compound Interest. (2015). An Introduction to Infrared Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2011). Di(isopropylprenyl)borane: A New Hydroboration Reagent for the Synthesis of Alkyl and Alkenyl Boronic Acids. Retrieved from [Link]

-

European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]

-

Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? Retrieved from [Link]

-

MDPI. (2020). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2020(4), M1171. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Phenylacetylene-1-boronic acid diisopropyl ester

Introduction: The Strategic Importance of Diarylalkynes in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[1][3] This guide focuses on a specialized, yet highly valuable, application of this reaction: the coupling of 2-phenylacetylene-1-boronic acid diisopropyl ester with aryl halides to synthesize unsymmetrical diarylalkynes. These structural motifs are integral to a vast array of functional materials, pharmaceuticals, and agrochemicals.

The use of a boronic ester, specifically the diisopropyl ester, offers distinct advantages over the corresponding boronic acid. Boronic esters exhibit enhanced stability, mitigating the common side reaction of protodeboronation, especially when dealing with sensitive substrates.[1][4] This protocol provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for this specific transformation, grounded in mechanistic principles to empower effective troubleshooting and optimization.

Mechanism and Scientific Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The Catalytic Cycle Explained

-

Oxidative Addition: The cycle initiates with the active Pd(0) species inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]

-

Transmetalation: This crucial step involves the transfer of the phenylethynyl group from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[2][6][7] The precise mechanism of how boronic esters engage in transmetalation has been a subject of study, with evidence suggesting they can participate directly without prior hydrolysis to the boronic acid.

-

Reductive Elimination: The final step involves the two organic partners (the aryl group and the phenylethynyl group) coupling and being expelled from the palladium center, forming the desired diarylalkyne product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a Diarylalkyne

This protocol provides a general method for the Suzuki coupling of an aryl bromide with this compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Typical Amount | Moles (mmol) | Equiv. |

| Aryl Bromide (e.g., 4-bromotoluene) | 171.04 | 171 mg | 1.0 | 1.0 |

| This compound | 230.11 | 276 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Phosphate (K₃PO₄), finely powdered | 212.27 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - | - |

| Water | - | 1 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[4]

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

-

Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O, 5:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

-

Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at 80–100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

Even robust reactions like the Suzuki-Miyaura coupling can present challenges. A logical approach to troubleshooting is key.

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive Catalyst: The Pd(0) species is sensitive to oxygen.[4] Poor Reagent Purity: Boronic esters can degrade over time. | Ensure all reagents are pure and dry. Use a fresh, high-quality palladium catalyst. Consider using more air-stable precatalysts like XPhos Pd G3.[4][8] |

| Significant Protodeboronation | Presence of Water: Water is the proton source for this side reaction.[4] Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[4] | Switch to anhydrous conditions if possible.[4] Consider a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[4] Using the boronic ester instead of the acid already helps minimize this issue.[1] |

| Homocoupling of Boronic Ester | Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids/esters.[1][4] Pd(II) Species: The presence of Pd(II) at the start of the reaction can promote homocoupling.[1] | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[4] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[4] |

| Reaction Stalls | Insufficient Base Strength: The base may not be strong enough to facilitate efficient transmetalation.[4] Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Screen different bases; stronger bases like K₃PO₄ are often effective.[2] Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C. |

Alternative Coupling Strategy: The Sonogashira Reaction

While the Suzuki-Miyaura coupling is highly effective, the Sonogashira reaction provides an important alternative for the synthesis of diarylalkynes. This reaction couples a terminal alkyne (like phenylacetylene) directly with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9]

Key Differences:

-

Nucleophile: Sonogashira uses the terminal alkyne directly, whereas Suzuki uses an organoboron reagent.

-

Co-catalyst: The classic Sonogashira reaction requires a copper co-catalyst, although copper-free versions have been developed.[9][10]

-

Byproducts: The Suzuki reaction generates borate salts as byproducts, while the Sonogashira reaction produces amine hydrohalide salts.

The choice between Suzuki and Sonogashira can depend on substrate scope, functional group compatibility, and the availability of starting materials.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable diarylalkyne compounds. By understanding the underlying mechanism and paying careful attention to experimental parameters such as the choice of catalyst, base, and the maintenance of an inert atmosphere, researchers can consistently achieve high yields. This guide provides a solid foundation for the successful application of this protocol and offers logical troubleshooting strategies to overcome common synthetic hurdles.

References

- This compound | 121021-26-9. Google.

- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- CAS 121021-26-9 this compound. BenchChem.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling. Organic Chemistry Portal.